molecular formula C21H19N3O2S2 B2705484 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-99-5

4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2705484
CAS No.: 912623-99-5
M. Wt: 409.52
InChI Key: HIGYYQQXKUOTEH-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core[_{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazoles and pyridine derivatives, under specific reaction conditions[{{{CITATION{{{3{Recent advances in the synthesis of thiazolo[4,5-b]pyridines Part 2 ](https://linkspringercom/content/pdf/101007/s10593-024-03307-1pdf){{{CITATION{{{_3{Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2 ...](https://link.springer.com/content/pdf/10.1007/s10593-024-03307-1.pdf).

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and enhance efficiency. Additionally, the use of green chemistry principles, such as the minimization of hazardous reagents and waste, can contribute to a more sustainable production process.

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify its structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines

Scientific Research Applications

Chemistry: In the field of chemistry, 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool for investigating cellular processes and signaling pathways.

Medicine: In the medical field, this compound may have applications as a therapeutic agent. Its sulfonamide group is known for its antimicrobial properties, and it could be explored for the development of new antibiotics or antifungal drugs.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in polymer chemistry and surface modification.

Comparison with Similar Compounds

  • Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core but may have different substituents or functional groups.

  • Sulfonamide derivatives: Other sulfonamide compounds with varying alkyl or aryl groups attached to the sulfonamide moiety.

Uniqueness: 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide stands out due to its specific combination of ethyl, methyl, and sulfonamide groups, which contribute to its unique chemical and biological properties. This distinct structure allows it to interact with biological targets in ways that other similar compounds may not.

Properties

IUPAC Name

4-ethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-3-15-6-9-17(10-7-15)28(25,26)24-18-11-8-16(13-14(18)2)20-23-19-5-4-12-22-21(19)27-20/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGYYQQXKUOTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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